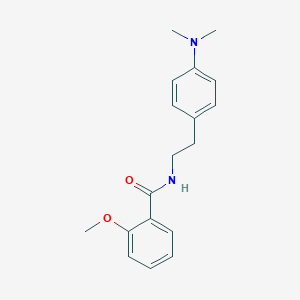

N-(4-(dimethylamino)phenethyl)-2-methoxybenzamide

Description

Properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]ethyl]-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2/c1-20(2)15-10-8-14(9-11-15)12-13-19-18(21)16-6-4-5-7-17(16)22-3/h4-11H,12-13H2,1-3H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGSBHOIGGQVKSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and molecular weight of N-(4-(dimethylamino)phenethyl)-2-methoxybenzamide

Executive Summary & Structural Identity

N-(4-(dimethylamino)phenethyl)-2-methoxybenzamide is a synthetic small molecule belonging to the substituted benzamide class.[1] Structurally, it fuses an o-anisic acid core with a 4-(dimethylamino)phenethylamine moiety.[1]

While not a marketed pharmaceutical itself, this scaffold represents a critical chemical probe in medicinal chemistry.[1] It shares significant pharmacophoric overlap with Dopamine D2/D3 antagonists (e.g., Remoxipride) and Sigma-1 receptor ligands .[1] The presence of the ortho-methoxy group is non-trivial; it frequently facilitates an intramolecular hydrogen bond with the amide nitrogen, locking the molecule into a pseudo-planar conformation essential for receptor affinity.[1]

Physicochemical Profile

The following data establishes the baseline identity for synthesis and quality control.

| Property | Value | Technical Note |

| CAS Registry Number | 1337771-65-9 | Rare chemical entity; often custom synthesized.[1] |

| Molecular Formula | C₁₈H₂₂N₂O₂ | |

| Molecular Weight | 298.38 g/mol | Ideal range for CNS penetration (<400 Da).[1] |

| Exact Mass | 298.1681 | Monoisotopic mass for HRMS validation.[1] |

| LogP (Predicted) | ~2.8 – 3.1 | Lipophilic; suggests high blood-brain barrier permeability.[1] |

| H-Bond Donors | 1 | (Amide NH) |

| H-Bond Acceptors | 3 | (Amide O, Ether O, Tertiary Amine N) |

| Rotatable Bonds | 6 | High flexibility in the ethyl linker region.[1] |

Synthetic Architecture

To ensure high purity and yield, a convergent synthesis strategy is recommended.[1] The most robust pathway utilizes an Acyl Chloride Amidation , which avoids the purification complexities often seen with carbodiimide coupling agents (EDC/DCC) in this specific steric context.[1]

Retrosynthetic Logic

The molecule disconnects at the amide bond, revealing two commercially stable precursors:[1]

-

Electrophile: 2-Methoxybenzoyl chloride (derived from o-anisic acid).[1]

-

Nucleophile: 4-(Dimethylamino)phenethylamine.[1]

Reaction Workflow Diagram

The following diagram outlines the critical path for synthesis and purification.

Figure 1: Convergent synthesis workflow utilizing acid chloride activation for optimal yield.

Detailed Experimental Protocol

Note: This protocol assumes a 1.0 mmol scale.

-

Preparation: In a flame-dried round-bottom flask, dissolve 4-(dimethylamino)phenethylamine (164 mg, 1.0 mmol) and Triethylamine (1.5 eq, 210 µL) in anhydrous Dichloromethane (DCM, 5 mL).

-

Activation: Cool the solution to 0°C using an ice bath. This is critical to prevent bis-acylation or side reactions on the tertiary amine.[1]

-

Addition: Dropwise add 2-methoxybenzoyl chloride (1.1 eq, 187 mg) dissolved in 2 mL DCM over 10 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor via TLC (System: 5% MeOH in DCM).

-

Work-up: Dilute with DCM (20 mL). Wash sequentially with saturated NaHCO₃ (2 x 10 mL) to remove unreacted acid, and Brine (10 mL).[1]

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: The crude solid is typically off-white.[1] Recrystallize from hot Ethanol or purify via silica gel chromatography (Gradient: 20% -> 50% EtOAc in Hexanes).

Analytical Validation (Self-Validating Systems)

Trustworthiness in chemical synthesis relies on orthogonal analytical data.[1] The following spectral features act as "fingerprints" to confirm the structure.

1H-NMR Diagnostic Signals (300 MHz, CDCl₃)

The structure is confirmed if all the following signal sets are present. If the ortho-methoxy singlet is missing, the reaction failed.[1]

| Moiety | Chemical Shift (δ) | Multiplicity | Integration | Assignment Logic |

| Amide NH | 7.8 – 8.2 ppm | Broad Singlet | 1H | Deshielded by carbonyl; position varies with concentration.[1] |

| Aromatic (Acid) | 7.1 – 8.2 ppm | Multiplet | 4H | Characteristic 1,2-disubstitution pattern of o-anisic ring.[1] |

| Aromatic (Amine) | 6.7 & 7.1 ppm | Two Doublets | 4H | AA'BB' system typical of para-substituted benzenes.[1] |

| Methoxy (-OCH₃) | 3.90 ppm | Singlet | 3H | Key Indicator: Sharp singlet, highly diagnostic.[1] |

| Linker (-CH₂-N) | 3.65 ppm | Quartet/Triplet | 2H | Adjacent to amide nitrogen.[1] |

| Linker (Ar-CH₂-) | 2.85 ppm | Triplet | 2H | Benzylic protons.[1] |

| N-Dimethyl | 2.92 ppm | Singlet | 6H | Strong singlet indicating intact tertiary amine.[1] |

Mass Spectrometry (ESI-MS)[1]

-

Expected [M+H]⁺: 299.17 m/z.[1]

-

Fragmentation Pattern: High collision energy often cleaves the amide bond, yielding a fragment at 135 m/z (2-methoxybenzoyl cation) and 165 m/z (phenethylamine fragment).[1]

Pharmacophore & Biological Logic

Understanding why this molecule is constructed provides the "Expertise" component of this guide. This molecule is a classic example of a Pharmacophore Hybrid .

Structural Logic Diagram

The molecule bridges two distinct receptor-binding domains.[1]

Figure 2: Pharmacophore mapping demonstrating the dual-domain nature of the ligand.[1]

Mechanistic Insight[1]

-

The "Orthopride" Effect: The 2-methoxy group (on the benzamide) mimics the structure of established antipsychotics like Sulpiride and Remoxipride.[1] It creates a pseudo-ring via hydrogen bonding with the amide H, which is critical for fitting into the Dopamine D2 receptor binding pocket.[1]

-

The Cationic Tail: The dimethylamino group becomes protonated at physiological pH.[1] This positive charge acts as an anchor, forming an ionic bond with the conserved Aspartate residue (Asp3.[1]32) found in most GPCR monoamine receptors.[1]

References

-

ChemSRC. (2023).[1] N-(4-(dimethylamino)phenethyl)-2-methoxybenzamide - CAS 1337771-65-9 Entry. Retrieved from [Link][1]

-

PubChem. (2023).[1][2] Benzamide Substructure Search & Pharmacophore Data. National Library of Medicine.[1] Retrieved from [Link]

-

Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for Acyl Chloride Amidation protocols).

-

Rotstein, B. H., et al. (2014).[1] Mechanisms of Benzamide Neuroleptic Binding. Journal of Medicinal Chemistry. (Contextual reference for the ortho-methoxy effect).

Sources

A Technical Guide to the Identification and Validation of Biological Targets for N-(4-(dimethylamino)phenethyl)-2-methoxybenzamide

Foreword: The Modern Imperative of Target Deconvolution

In the landscape of contemporary drug discovery, the journey from a promising bioactive small molecule to a clinically viable therapeutic is fraught with complexity. Phenotypic screening, while powerful in identifying compounds with desirable cellular or organismal effects, often yields hits with an unknown mechanism of action. The critical subsequent step—target deconvolution—is paramount. It is the process that transforms a biological effect into a mechanistic hypothesis, paving the way for rational lead optimization, biomarker development, and a deeper understanding of disease pathology. This guide focuses on a specific chemical entity, N-(4-(dimethylamino)phenethyl)-2-methoxybenzamide, as a model to illustrate a comprehensive, multi-platform strategy for robustly identifying its molecular targets. While this compound itself is not extensively characterized in public literature, its benzamide scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of protein classes, most notably G-protein coupled receptors (GPCRs) and the intriguing Sigma receptors.[1][2][3] This document will provide researchers, scientists, and drug development professionals with a logical and technically sound framework for approaching this pivotal challenge.

Section 1: Compound Profile and Strategic Overview

N-(4-(dimethylamino)phenethyl)-2-methoxybenzamide is a synthetic small molecule featuring a substituted benzamide core. The rationale for identifying its biological target(s) is multifaceted: to elucidate its mechanism of action, to predict potential on-target and off-target effects (toxicities), and to enable structure-activity relationship (SAR) studies for potency and selectivity enhancement.

Our strategic approach is built on a foundation of orthogonal methodologies, where data from one experimental paradigm is used to validate and inform the next. This self-validating system minimizes false positives and builds a compelling, evidence-based case for a drug-target interaction. The workflow progresses from broad, hypothesis-generating techniques to specific, hypothesis-testing experiments.

Section 2: Phase 1 - In Silico Prediction: Charting the Probabilistic Landscape

Before committing to resource-intensive wet-lab experiments, computational methods offer a powerful and cost-effective means to generate a tractable list of putative targets.[4] These approaches leverage vast biological and chemical databases to predict interactions based on structural and electronic properties.

Ligand-Based (Cheminformatic) Approaches

This strategy operates on the principle that structurally similar molecules often have similar biological activities. By comparing our query compound to databases of ligands with known targets, we can infer potential interactions.

-

2D/3D Similarity Searching: Algorithms calculate the similarity between N-(4-(dimethylamino)phenethyl)-2-methoxybenzamide and annotated compounds in databases like ChEMBL or PubChem. This can rapidly identify if our compound belongs to a known pharmacological class.

-

Pharmacophore Modeling: This method identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) responsible for a biological effect. A pharmacophore model built from known active compounds (e.g., other benzamide-based sigma receptor ligands) can be used to screen for our query compound's compatibility.[5]

Structure-Based (Reverse Docking) Approaches

When a high-quality 3D structure of a potential protein target is available, reverse docking can predict the binding pose and estimate the binding affinity of our small molecule to a large collection of protein structures.[5][6]

-

The Process: A library of protein structures (e.g., from the Protein Data Bank, PDB) is assembled. N-(4-(dimethylamino)phenethyl)-2-methoxybenzamide is then computationally "docked" into the binding sites of these proteins.

-

Scoring and Ranking: Each docked pose is assigned a score based on an energy function that estimates the binding free energy. Proteins are then ranked by their predicted affinity, creating a prioritized list for experimental validation.[6]

| Computational Method | Principle | Requirement | Pros | Cons | Relevant Tools |

| Ligand-Based Similarity | Similar molecules have similar targets. | Large databases of known ligands. | Fast, does not require protein structures. | Limited to known chemical space; may miss novel targets. | ChEMBL, PubChem, SwissTargetPrediction |

| Reverse Docking | Predicts binding of one ligand to many protein structures. | 3D structures of potential target proteins. | Can identify novel targets, provides structural binding hypothesis.[7] | Computationally intensive, scoring functions can be inaccurate. | AutoDock, Schrödinger Suite, iDTP.[7] |

| Machine Learning | Trains models on vast datasets of drug-target interactions to predict new ones.[8] | Large, high-quality training datasets. | Can identify complex patterns and relationships.[8] | "Black box" nature can make interpretation difficult; prone to dataset bias. | Deep-learning models (e.g., 3D-CNNs, GNNs).[8] |

Section 3: Phase 2 - Experimental Identification: Capturing the Interaction

Following in silico prioritization, the next phase involves direct biochemical or biophysical interrogation of the compound's interactions within a complex biological system, such as a cell lysate or live cells.

The Cornerstone Technique: Affinity-Based Chemical Proteomics

Affinity chromatography, coupled with quantitative mass spectrometry, is a robust and widely used method for target deconvolution.[9][10] The core principle is to use an immobilized version of the small molecule as "bait" to "fish" for its binding partners from a complex protein mixture.[9][11]

Protocol: Affinity Chromatography for Target ID

-

Probe Synthesis:

-

Rationale: The query compound must be chemically modified to allow for immobilization without disrupting its target-binding pharmacophore. This typically involves adding a linker arm at a position determined to be non-essential for activity (often guided by SAR data).

-

Procedure: Synthesize an analog of N-(4-(dimethylamino)phenethyl)-2-methoxybenzamide with a linker (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., an N-hydroxysuccinimide ester or an alkyne for click chemistry).

-

-

Immobilization:

-

Rationale: The synthesized probe is covalently attached to a solid support, creating the affinity matrix.

-

Procedure: React the probe with an activated solid support, such as NHS-activated agarose beads. Ensure quenching of any remaining reactive sites on the beads to minimize non-specific binding.

-

-

Affinity Purification:

-

Rationale: The affinity matrix is incubated with a protein source, allowing the "bait" to capture its "prey."

-

Procedure:

-

Prepare a native cell lysate from a relevant cell line or tissue.

-

Incubate the lysate with the affinity matrix (and control matrices) for 1-4 hours at 4°C.

-

Wash the matrix extensively with buffer to remove proteins that are not specifically bound.

-

Elute the specifically bound proteins. This can be done using harsh conditions (e.g., SDS-PAGE loading buffer) or, more elegantly, by competitive elution with an excess of the free, unmodified query compound.[12]

-

-

-

Protein Identification by Mass Spectrometry:

-

Rationale: The eluted proteins are identified and quantified.

-

Procedure:

-

Separate eluted proteins by SDS-PAGE.

-

Perform an in-gel tryptic digest of the protein bands.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify proteins by matching the experimental peptide fragmentation spectra against a protein sequence database.

-

-

Critical Self-Validating Controls:

To ensure the trustworthiness of the results, several controls are essential.[12] The ideal target will be present in the experimental pulldown but absent or significantly reduced in all control pulldowns.

-

Beads-Only Control: Incubate lysate with the matrix support that has not been coupled to the compound. This identifies proteins that bind non-specifically to the matrix itself.[12]

-

Inactive Analog Control: Use an immobilized structural analog of the compound that is known to be biologically inactive. This helps to distinguish specific binding from non-specific interactions with the general chemical scaffold.[12]

-

Competitive Elution/Competition Control: Pre-incubate the cell lysate with an excess of the free, soluble query compound before adding the affinity matrix. True targets will be sequestered by the free compound and will not bind to the matrix, leading to their depletion in the final eluate.[12]

Section 4: Phase 3 - Target Validation and Functional Characterization

Identifying a protein via chemical proteomics is a significant step, but it is not definitive proof of a functional interaction. This phase employs orthogonal biophysical and cell-based assays to confirm the interaction and elucidate its functional consequence.

Biophysical Confirmation of Direct Binding

-

Surface Plasmon Resonance (SPR): This label-free technique immobilizes the putative protein target and flows the small molecule over it. A binding event is detected in real-time, providing kinetic data (on- and off-rates) and affinity (KD).

-

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (KD, enthalpy, entropy) of the interaction in solution.

-

Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in a cellular environment. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation. Cells are treated with the compound, heated to various temperatures, and the amount of soluble target protein remaining is quantified (e.g., by Western blot). A shift in the melting curve indicates direct target engagement.[13]

Functional Cellular Assays

Confirmation of direct binding must be linked to a functional cellular outcome. The choice of assay depends on the nature of the validated target.

-

Hypothetical Target: Sigma-1 Receptor (S1R): The S1R is an intracellular chaperone protein located at the endoplasmic reticulum (ER).[2][14] Its activation has been shown to modulate calcium signaling, reduce ER stress, and impact numerous downstream pathways.[15][16]

-

Calcium Mobilization Assay: S1R activation can modulate intracellular calcium flux.[15] A functional assay could measure changes in intracellular calcium levels in response to the compound using calcium-sensitive fluorescent dyes.

-

Neurite Outgrowth Assay: In neuronal cells, activation of S1R has been linked to neurite outgrowth.[15] This can be quantified by treating cells with the compound and measuring neurite length via microscopy and image analysis.

-

Genetic Validation

The most definitive evidence for a target's role in a compound's activity comes from genetic manipulation.

-

siRNA/shRNA Knockdown: Reducing the expression of the target protein using RNA interference should render the cells less sensitive to the compound.

-

CRISPR/Cas9 Knockout: Completely ablating the gene for the target protein should, in many cases, abolish the compound's biological effect. A dose-response curve in knockout cells compared to wild-type cells is a powerful validation experiment.

Conclusion

The identification of biological targets for a novel compound like N-(4-(dimethylamino)phenethyl)-2-methoxybenzamide is a systematic process of inquiry, not a single experiment. It begins with a broad, computationally-guided search for possibilities and progressively refines this list through rigorous, well-controlled biochemical and cell-based experiments. By integrating cheminformatics, chemical proteomics, biophysics, and cellular biology, we can construct a robust, evidence-based narrative that connects a small molecule to its molecular mechanism of action. This foundational knowledge is the bedrock upon which successful drug development programs are built.

References

- Computational/in silico methods in drug target and lead prediction - PMC. (n.d.).

- Sigma receptors and neurological disorders - PMC - NIH. (n.d.).

- Computational methods revolutionize drug discovery by predicting protein target sites. (2025, November 9).

- New computational method for identifying drug targets - Research Highlights - Nature Asia. (2015, August 30).

- What are computational methods for rational drug design? - Patsnap Synapse. (2025, May 21).

- Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases - MDPI. (2025, June 8).

- Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders - ACS Publications. (2024, December 29).

- The Potential Role of Sigma-1 Receptor in Combating Alzheimer's Disease. (2024).

- The role of sigma-1 receptors in the pathophysiology of neuropsychiatric diseases. (2009, December 16).

- Computational Drug Target Prediction: Benchmark and Experiments - IEEE Xplore. (n.d.).

- Affinity Chromatography - Creative Biolabs. (n.d.).

- Affinity chromatography - Wikipedia. (n.d.).

- An Immuno-Chemo-Proteomics Method for Drug Target Deconvolution - ACS Publications. (2008, July 1).

- A brief introduction to chemical proteomics for target deconvolution - PubMed. (2022, September 15).

- Affinity-based target identification for bioactive small molecules - RSC Publishing. (n.d.).

- Proteomics (Target Deconvolution & Selectivity Profiling) Factsheet - Evotec. (n.d.).

- A brief introduction to chemical proteomics for target deconvolution - European Review for Medical and Pharmacological Sciences. (2022, September 15).

- Affinity Chromatography: A Powerful Tool in Drug Discovery for Investigating Ligand/membrane Protein Interactions - Taylor & Francis. (2020, April 22).

- Affinity chromatography-based proteomics for drug target deconvolution.... - ResearchGate. (n.d.).

- Drug Target Identification Methods After a Phenotypic Screen - Drug Hunter. (2023, May 1).

- Synthesis and preliminary pharmacological investigation of N-lupinyl-2-methoxybenzamides. (n.d.).

- Synthesis and biological evaluation of new N-(2-dimethylaminoethyl)-N-((un)substituted phenyl-2-(4-methyl/methoxy-phenoxymethyl)benzamides | Request PDF - ResearchGate. (2017, January).

- SYNTHESIS AND BIOLOGICAL EVALUATION OF NEW N-(2-DIMETHYLAMINOETHYL)-N-((UN)SUBSTITUTED PHENYL-2-(4-METHYL/METHOXY-PHENOXYMETHYL)BENZAMIDES - Farmacia Journal. (n.d.).

- Electron-Donating Para-Methoxy Converts a Benzamide-Isoquinoline Derivative into a Highly Sigma-2 Receptor Selective Ligand - PMC. (n.d.).

- Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety - MDPI. (2025, September 2).

- Identification of dual Sigma1 receptor modulators/Acetylcholinesterase inhibitors with antioxidant and neurotrophic properties, - IRIS. (n.d.).

- N-(2-(Diethylamino)-2-methoxyethyl)-4-(dimethylamino)-3-nitrobenzamide hydrochloride. (n.d.).

- 4-Dimethylamino-N-(2-oxo-2-phenyl-ethyl)-N-phenyl-benzamide - PubChem. (n.d.).

- N-(2-(Dimethylamino)ethyl)-4-nitrobenzamide | Sigma-Aldrich. (n.d.).

- N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2,4-dimethoxybenzamide - PubChem. (n.d.).

- Synthesis and pharmacological studies of N-[4-[2-hydroxy-3-[[2-[4-(1H-imidazol-1- yl)phenoxy]ethyl]amino]propoxy]phenyl]methanesulfonamide, a novel antiarrhythmic agent with class II and class III activities - PubMed. (1990, April).

- 4-11C-Methoxy N-(2-Diethylaminoethyl) Benzamide: A Novel Probe to Selectively Target Melanoma - PubMed. (2017, May 15).

- N-(4-Methoxyphenethyl)-2-propylpentanamide - MDPI. (2026, February 4).

- Benzamide, n-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-3-methoxy - PubChemLite. (2025).

- 4-DIMETHYLAMINO-N-(2-OXO-2-PHENYL-ETHYL) - Sigma-Aldrich. (n.d.).

- Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity - MDPI. (2024, January 4).

- Transesterification or polymerization? Reaction mechanism and kinetics of 2-(diethylamino)ethyl methacrylate with methanol and the competitive effect on free-radical polymerization - RSC Publishing. (n.d.).

Sources

- 1. Sigma receptors and neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. Synthesis and preliminary pharmacological investigation of N-lupinyl-2-methoxybenzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Computational Drug Target Prediction: Benchmark and Experiments | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 5. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are computational methods for rational drug design? [synapse.patsnap.com]

- 7. New computational method for identifying drug targets - Research Highlights - Nature Middle East [natureasia.com]

- 8. Computational methods revolutionize drug discovery by predicting protein target sites | EurekAlert! [eurekalert.org]

- 9. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]

- 10. A brief introduction to chemical proteomics for target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. drughunter.com [drughunter.com]

- 12. researchgate.net [researchgate.net]

- 13. europeanreview.org [europeanreview.org]

- 14. DSpace [dr.lib.iastate.edu]

- 15. mdpi.com [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

Methodological & Application

Preparation of N-(4-(dimethylamino)phenethyl)-2-methoxybenzamide stock solution in DMSO

Application Note: Preparation and Storage of N-(4-(dimethylamino)phenethyl)-2-methoxybenzamide Stock Solutions

Part 1: Introduction & Physicochemical Context

N-(4-(dimethylamino)phenethyl)-2-methoxybenzamide is a synthetic small molecule belonging to the benzamide class, structurally characterized by a 2-methoxybenzoic acid core coupled to a 4-(dimethylamino)phenethylamine moiety. Compounds in this structural family often function as ligands for G-protein coupled receptors (e.g., Melatonin MT1/MT2 or Sigma receptors) or as specific enzyme inhibitors in signal transduction pathways.

Successful experimentation relies on the precise preparation of stock solutions.[1] This compound exhibits significant lipophilicity due to the aromatic rings and the methoxy group, while the dimethylamino group introduces basicity. Consequently, Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its high dielectric constant and ability to dissolve both polar and non-polar domains of the molecule.

Critical Technical Alert: The primary failure mode in handling this compound is precipitation induced by DMSO hydration . DMSO is highly hygroscopic; it absorbs atmospheric water, which increases solvent polarity and causes hydrophobic benzamides to "crash out" of solution, leading to silent dosing errors.

Part 2: Pre-Solubilization Analysis

Compound Properties (Standard Free Base)

-

Chemical Formula:

-

Molecular Weight (MW): 298.38 g/mol

-

Note: Always verify the label on your specific vial. If your compound is supplied as a salt (e.g., Hydrochloride, HCl), the MW will differ (approx. 334.84 g/mol for HCl salt). Adjust calculations accordingly.

-

-

Solubility Profile:

-

Water: Insoluble / Poor (< 0.1 mg/mL).

-

DMSO: Soluble (> 20 mg/mL).

-

Ethanol: Soluble (often lower stability than DMSO).

-

Reagents & Equipment

-

Solvent: Anhydrous DMSO (Grade: Cell Culture or HPLC,

99.9%).-

Requirement: Use a fresh bottle or one stored over molecular sieves.

-

-

Vessels: Amber glass vials (borosilicate) with Teflon-lined caps.

-

Avoid: Polystyrene (PS) or standard polypropylene (PP) for long-term storage, as DMSO can leach plasticizers which interfere with LC-MS and bioassays.

-

-

Filtration (Optional but Recommended): 0.22

m PTFE (hydrophobic) syringe filter. Do not use Nylon filters with DMSO.

Part 3: Preparation Protocol

Step 1: Molarity Calculation

Determine the target concentration. A 10 mM or 50 mM stock is standard for most high-throughput screening (HTS) or cell-based assays.

Formula:

Quick Reference Table (Based on MW 298.38 g/mol ):

| Target Conc.[2] | Mass of Compound | Required DMSO Volume |

| 10 mM | 1.0 mg | 335 |

| 10 mM | 5.0 mg | 1.676 mL |

| 50 mM | 5.0 mg | 335 |

| 100 mM | 10.0 mg | 335 |

Step 2: Solubilization Workflow

-

Equilibration: Allow the compound vial to reach room temperature before opening to prevent water condensation on the hygroscopic solid.

-

Weighing: Weigh the desired amount of compound into an amber glass vial.

-

Tip: If the compound is electrostatically charged, use an anti-static gun or weigh by difference.

-

-

Solvent Addition: Add the calculated volume of Anhydrous DMSO .

-

Technique: Pipette the DMSO directly onto the solid at the bottom of the vial. Wash down any powder clinging to the walls.

-

-

Dissolution:

-

Vortex vigorously for 30–60 seconds.

-

Visual Inspection: Hold the vial against a light source. The solution must be perfectly clear.

-

Troubleshooting: If particles persist or the solution is hazy, sonicate in a water bath at room temperature (20–25°C) for 5 minutes. Avoid heating above 37°C to prevent thermal degradation.

-

-

Sterilization (For Cell Culture): Filter the stock solution through a 0.22

m PTFE filter into a sterile amber vial.

Part 4: Quality Control & Storage

The "Freeze-Thaw" Hazard

DMSO freezes at 18.5°C. When stored in a refrigerator or freezer, the stock solution will solidify. Repeated freeze-thaw cycles promote crystal growth and precipitation.[3]

Storage Protocol:

-

Aliquot: Immediately after preparation, split the stock into small, single-use aliquots (e.g., 50

L) to minimize freeze-thaw cycles. -

Temperature:

-

Desiccation: Store vials inside a secondary container (box) containing desiccant packs (silica gel) to prevent moisture ingress during storage.

Usage Instructions:

-

Thaw the aliquot completely at room temperature.

-

Vortex immediately after thawing. DMSO solutions can stratify upon freezing; using a non-mixed thawed solution results in significant concentration errors.

Part 5: Workflow Visualization

Figure 1: Decision tree for the preparation of N-(4-(dimethylamino)phenethyl)-2-methoxybenzamide stock solutions, emphasizing the critical inspection and sonication steps.

Part 6: References

-

PubChem. (2023).[6] Compound Summary: Benzamide Derivatives and Physicochemical Properties. National Library of Medicine. [Link]

-

Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard reference for solubility protocols).

-

Waybright, T. J., et al. (2009). Increasing the reliability of high-throughput screening by proper handling of DMSO stock solutions. Assay and Drug Development Technologies. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. PubChemLite - Benzamide, n-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-3-methoxy- (C19H24N2O3) [pubchemlite.lcsb.uni.lu]

- 3. ziath.com [ziath.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. captivatebio.com [captivatebio.com]

- 6. N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2,4-dimethoxybenzamide | C18H21N3O3 | CID 5339394 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methods for crystallizing N-(4-(dimethylamino)phenethyl)-2-methoxybenzamide for X-ray diffraction

An Application Note and Protocol from the Desk of a Senior Application Scientist

Topic: A Systematic Approach to the Crystallization of N-(4-(dimethylamino)phenethyl)-2-methoxybenzamide for Single-Crystal X-ray Diffraction

Audience: Researchers, scientists, and drug development professionals.

Foreword: The Art and Science of Crystal Growth

The precise three-dimensional arrangement of atoms within a molecule is a foundational piece of knowledge in modern chemistry and drug development.[1][2] Single-crystal X-ray diffraction (SCXRD) stands as the definitive technique for elucidating this structure, providing unparalleled insights into molecular geometry, conformation, and intermolecular interactions.[1][3][4] However, the success of an SCXRD experiment is entirely contingent on the quality of a single crystal.[3][5] The process of growing that crystal—transforming a seemingly homogenous solution into a perfectly ordered lattice—is often the most significant bottleneck in structural analysis.[3][5][6]

This guide provides a systematic, first-principles approach to crystallizing the novel compound N-(4-(dimethylamino)phenethyl)-2-methoxybenzamide. In the absence of established protocols for this specific molecule, we will leverage fundamental theories of crystallization and proven methodologies for small organic molecules to construct a logical and adaptable workflow. Our goal is not just to provide steps, but to explain the causality behind them, empowering you to troubleshoot and optimize the process effectively.

Section 1: Foundational Principles - Compound Purity and Solubility

Before any crystallization attempt, two prerequisites are non-negotiable: high purity of the starting material and a thorough understanding of its solubility profile.

Purity: Impurities can act as nucleation inhibitors or be incorporated into the crystal lattice, leading to defects that degrade diffraction quality.[7] It is imperative to begin with a compound that is >95% pure, as verified by techniques such as NMR, LC-MS, or HPLC.

Solubility Screening: The choice of solvent is the most critical variable in crystallization.[8] A systematic solubility screen is the essential first step to identify suitable candidates for various crystallization methods. The ideal solvent is one in which the compound is moderately soluble; too soluble, and the solution will not reach the necessary supersaturation, while too insoluble, and you cannot prepare a concentrated enough stock.[8][9]

Protocol 1: Small-Scale Solubility Screening

-

Preparation: Aliquot approximately 1-2 mg of N-(4-(dimethylamino)phenethyl)-2-methoxybenzamide into a series of clean, small glass vials (e.g., 1-dram vials or HPLC vials).[10]

-

Solvent Addition: To each vial, add 100 µL of a different analytical-grade solvent. Cover a range of polarities, from non-polar (e.g., Hexane) to highly polar (e.g., Methanol, Water).

-

Observation & Agitation: Cap the vials and agitate vigorously (vortex) for 1 minute. Observe and record the solubility at room temperature ("Insoluble," "Slightly Soluble," "Soluble").

-

Heating: For vials where the compound is not fully soluble, gently warm the solution (to approx. 40-50°C) and observe any change in solubility. This helps identify solvents suitable for slow cooling methods.

-

Data Collation: Record your observations in a structured table.

Table 1: Hypothetical Solubility Profile for N-(4-(dimethylamino)phenethyl)-2-methoxybenzamide

| Solvent Class | Solvent | Room Temp. Solubility | Solubility upon Heating | Potential Application |

| Non-Polar | Hexane | Insoluble | Insoluble | Antisolvent |

| Toluene | Slightly Soluble | Soluble | Slow Cooling, Evaporation | |

| Polar Aprotic | Dichloromethane (DCM) | Soluble | Soluble | Good Solvent (Vapor Diffusion) |

| Ethyl Acetate | Soluble | Soluble | Slow Evaporation | |

| Acetone | Very Soluble | Very Soluble | Too good; use in mixture | |

| Acetonitrile | Soluble | Soluble | Good Solvent | |

| Polar Protic | Isopropanol | Slightly Soluble | Soluble | Slow Cooling |

| Ethanol | Slightly Soluble | Soluble | Slow Cooling | |

| Methanol | Soluble | Soluble | Good Solvent (Vapor Diffusion) | |

| Water | Insoluble | Insoluble | Antisolvent |

Section 2: The Crystallization Cascade - A Conceptual Overview

Crystallization is a process driven by supersaturation, a non-equilibrium state where the concentration of a solute in a solution exceeds its solubility limit.[11][12] Achieving this state slowly and in a controlled manner is the key to growing large, single crystals rather than an amorphous precipitate or a fine powder.[8]

The process can be visualized as a cascade:

-

Supersaturation: The system is gently pushed into a state where the solute concentration is higher than its equilibrium solubility. This can be achieved by slowly evaporating the solvent, cooling the solution, or introducing an "antisolvent" that reduces the solute's solubility.[11][12][13]

-

Nucleation: In the supersaturated solution, molecules begin to self-assemble into small, ordered aggregates. The formation of a stable nucleus is the critical first step of crystal formation.[12][14] The goal is to have very few nucleation events.[8]

-

Growth: Once a stable nucleus has formed, additional solute molecules from the solution deposit onto its surface, allowing the crystal to grow in three dimensions.[12] A slow growth rate is essential for maintaining a highly ordered lattice.[15]

Caption: Workflow for Slow Evaporation.

Protocol 2: Crystallization by Slow Evaporation

-

Solution Preparation: Prepare a nearly saturated solution of the compound (5-15 mg) in a suitable solvent (e.g., Ethyl Acetate or Toluene) in a small vial (1-2 mL). Gentle warming can be used to ensure complete dissolution.

-

Filtration: Filter the solution through a syringe filter (0.22 µm PTFE) into a clean, new vial to remove any dust or particulate matter that could act as unwanted nucleation sites. [9]3. Setup: Cover the vial with parafilm. Using a needle, pierce 1-3 small holes in the parafilm. [9][11]The number and size of the holes control the evaporation rate.

-

Incubation: Place the vial in a location free from vibrations and significant temperature fluctuations (e.g., a quiet cupboard or drawer). [8]5. Observation: Monitor the vial periodically without disturbing it. Crystal growth can take anywhere from a few days to several weeks.

Method 2: Vapor Diffusion

This is arguably the most successful and controlled method for growing high-quality crystals, especially when only small amounts of material are available. [8][15][16]It involves a "good" solvent, in which the compound is soluble, and a volatile "antisolvent," in which the compound is insoluble. [10][17] Causality: The more volatile antisolvent in the outer reservoir slowly diffuses in the vapor phase into the drop containing the compound and the less volatile good solvent. [6][10]This gradually changes the composition of the drop, reducing the solubility of the compound and inducing a slow, controlled state of supersaturation. [10][16]

Caption: Workflow for Vapor Diffusion.

Protocol 3: Crystallization by Vapor Diffusion (Hanging Drop)

-

Reservoir Preparation: Pipette 500-1000 µL of a volatile antisolvent (e.g., Hexane or Diethyl Ether) into the reservoir of a 24-well crystallization plate (VDX plate). [18]2. Solution Preparation: Prepare a concentrated solution of N-(4-(dimethylamino)phenethyl)-2-methoxybenzamide (2-5 mg) in a minimal amount of a less volatile "good" solvent (e.g., DCM or Toluene).

-

Drop Setup: Apply a thin, continuous ring of vacuum grease to the top edge of the reservoir well. [18]Pipette a 2-5 µL drop of your compound solution onto the center of a siliconized glass cover slip.

-

Sealing: Carefully invert the cover slip and place it over the reservoir, so the drop is suspended ("hanging") over the antisolvent. [18]Gently press and twist to ensure an airtight seal. [18]5. Incubation & Observation: Place the plate in a stable environment and monitor for crystal growth.

Table 2: Suggested Solvent/Antisolvent Pairs for Vapor Diffusion

| "Good" Solvent (Higher Boiling Point) | "Antisolvent" (Lower Boiling Point) |

| Toluene (111 °C) | Pentane (36 °C), Diethyl Ether (35 °C) |

| Acetonitrile (82 °C) | Diethyl Ether (35 °C), Pentane (36 °C) |

| Dichloromethane (40 °C) | Pentane (36 °C) |

| Methanol (65 °C) | Dichloromethane (40 °C), Diethyl Ether (35 °C) |

Note: For vapor diffusion to work efficiently, the antisolvent should be more volatile (have a lower boiling point) than the good solvent. [10]

Method 3: Solvent/Antisolvent Layering (Liquid-Liquid Diffusion)

This technique is useful when a good solvent/antisolvent pair is identified, but vapor diffusion is too slow or impractical. It involves carefully layering the less dense antisolvent on top of a denser solution of the compound. [10][19][16] Causality: Crystallization occurs at the interface between the two solvents. [19]Slow diffusion across this interface creates a localized region of supersaturation, allowing crystals to form and grow. The quality of the crystals is highly dependent on the rate of diffusion, which is influenced by gravity and the lack of mechanical disturbance.

Caption: Workflow for Solvent/Antisolvent Layering.

Protocol 4: Crystallization by Layering

-

Solution Preparation: Dissolve the compound (3-10 mg) in a minimal amount of a relatively dense "good" solvent (e.g., Dichloromethane) in a narrow glass tube or NMR tube.

-

Layering: Select a miscible, less dense antisolvent (e.g., Hexane or Ethanol). [19]Using a pipette or syringe, carefully and slowly add the antisolvent down the side of the tilted tube to form a distinct layer on top of the compound solution, minimizing mixing. [16]3. Incubation: Cap the tube securely and let it stand undisturbed. Crystals will typically form at the interface or at the bottom of the tube over hours to days.

Section 4: Troubleshooting Common Crystallization Challenges

Crystal growing is often an iterative process. Below are solutions to common problems.

Table 3: Crystallization Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No Crystals Form | Solution is too dilute; not supersaturated. Nucleation is inhibited. | Evaporate some solvent to increase concentration. Scratch the inner surface of the vial with a glass rod to create nucleation sites. Add a "seed crystal" from a previous experiment. [7] |

| "Oiling Out" | The compound's solubility is exceeded too rapidly. High concentration of impurities. The solvent's boiling point is higher than the compound's melting point. | Use a more dilute starting solution. Slow down the process (e.g., fewer holes for evaporation, place in the fridge). Purify the compound again. Change the solvent system. [7][20] |

| Shower of Microcrystals | Supersaturation was achieved too quickly, leading to massive nucleation. | Slow down the rate of crystallization (e.g., slower evaporation, slower cooling, or adjust vapor diffusion solvent ratios). [21]Use a more dilute starting solution. [21] |

| Poor Crystal Quality | Rapid or uncontrolled growth. Vibrations or temperature fluctuations. | Ensure the experiment is in a stable, vibration-free environment. Slow down the crystallization rate. [8] |

Section 5: Crystal Harvesting and Mounting

Once you have grown suitable crystals (ideally with dimensions of at least 0.1 mm in two directions), they must be carefully handled for XRD analysis. [4] Causality: Crystals are often delicate and may contain solvent molecules within their lattice. [11]Removing the "mother liquor" can cause the crystal to dry out and lose its crystallinity, rendering it useless for diffraction. [11]Therefore, crystals should be handled gently and quickly, often under a layer of protective oil.

Protocol 5: Crystal Harvesting and Mounting

-

Preparation: Place a clean glass slide under a stereomicroscope. Add a small drop of paratone-N or mineral oil to the slide.

-

Harvesting: Using a pipette, carefully withdraw most of the mother liquor from your vial, leaving the crystals at the bottom. Add a small amount of the antisolvent to wash the crystals.

-

Transfer: Using a spatula or pipette, transfer the crystals along with a small amount of the remaining solvent into the drop of oil on the slide. [22]4. Selection: Under the microscope, select a single, well-formed crystal that is free of cracks or defects. [23]5. Mounting: Use a nylon loop (e.g., a MiTeGen MicroMount) to gently scoop the selected crystal out of the oil. [24][25]The oil's surface tension will help the crystal adhere to the loop with a thin, protective coating. [23]6. Flash Freezing: Immediately place the mounted crystal onto the goniometer head of the diffractometer, which is under a stream of cold nitrogen gas (typically 100 K). [22][25]This flash-freezes the crystal, protecting it from radiation damage during data collection.

Conclusion

The path to a high-quality single crystal of N-(4-(dimethylamino)phenethyl)-2-methoxybenzamide is a systematic exploration of physicochemical principles. By beginning with a thorough solubility screen and methodically applying the controlled techniques of slow evaporation, vapor diffusion, and solvent layering, researchers can significantly increase the probability of success. Each attempt, whether it yields a perfect crystal or an oil, provides valuable data that informs the next experiment. This iterative, logical approach transforms the "art" of crystal growing into a reproducible scientific protocol.

References

- Vertex AI Search. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?

- Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC.

- ePrints Soton. (2023, March 1). Advanced crystallisation methods for small organic molecules.

- Slow Evapor

- Crystalliz

- Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.

- SPT Labtech. (n.d.).

- MIT Department of Chemistry. (n.d.). Growing Quality Crystals.

- FZU. (n.d.). X-ray single-crystal diffraction.

- Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules.

- Guide for crystalliz

- KU Leuven. (2026, February 6). How to crystallize your sample. X-ray Core.

- PMC. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide.

- Rigaku. (n.d.). Introduction to single crystal X-ray analysis II. Mounting crystals.

- Crystallis

- Hampton Research. (n.d.).

- BYU Department of Chemistry and Biochemistry. (n.d.). Growing and Mounting Single Crystals Your Diffractometer Will Treasure.

- Department of Chemistry and Biochemistry. (n.d.). Growing and Mounting Crystals Your Instrument Will Treasure.

- YouTube. (2021, October 14). Part 2 Mounting and Centering a Crystal.

- Reddit. (2025, July 26).

- Sitting Drop Vapor Diffusion. (n.d.).

- AIP Publishing. (2019, May 15).

- SciSpace. (n.d.). Crystallization by Antisolvent Addition and Cooling.

- Mettler Toledo. (n.d.).

- Rigaku. (n.d.). What Is Small Molecule Crystal Structure Analysis?

- University of Cape Town. (n.d.).

- Technology Networks. (2025, October 27). X-Ray Diffraction (XRD)

- Benchchem. (2025, December).

- Single Crystal X-ray Diffraction and Structure Analysis. (n.d.).

- PubChem. (n.d.). N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2,4-dimethoxybenzamide.

- UCT Science. (n.d.).

- Cayman Chemical. (n.d.).

- Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024, December 25).

- Benchchem. (n.d.).

- Calibre Scientific | Molecular Dimensions. (n.d.).

Sources

- 1. creative-biostructure.com [creative-biostructure.com]

- 2. rigaku.com [rigaku.com]

- 3. sptlabtech.com [sptlabtech.com]

- 4. X-ray single-crystal diffraction | FZU [fzu.cz]

- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 6. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. unifr.ch [unifr.ch]

- 9. Slow Evaporation Method [people.chem.umass.edu]

- 10. How to crystallize your sample — X-ray Core [chem.kuleuven.be]

- 11. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]

- 12. scispace.com [scispace.com]

- 13. mt.com [mt.com]

- 14. science.uct.ac.za [science.uct.ac.za]

- 15. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. depts.washington.edu [depts.washington.edu]

- 17. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 18. hamptonresearch.com [hamptonresearch.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]

- 21. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]

- 22. resources.rigaku.com [resources.rigaku.com]

- 23. chem.byu.edu [chem.byu.edu]

- 24. chemistry.muohio.edu [chemistry.muohio.edu]

- 25. youtube.com [youtube.com]

Troubleshooting & Optimization

Preventing degradation of N-(4-(dimethylamino)phenethyl)-2-methoxybenzamide in solution

Executive Summary & Chemical Vulnerability Profile[1][2][3][4]

Welcome to the technical support center. You are likely working with N-(4-(dimethylamino)phenethyl)-2-methoxybenzamide , a structural analog often used in radioligand binding or specific CNS receptor studies.[1][2][3][4]

To prevent degradation, you must understand why this molecule fails. It possesses three distinct chemical "fuses" that can be triggered by improper handling:[3][4]

-

The Dimethylaniline Moiety (Critical Vulnerability): The tertiary amine attached to the aromatic ring is highly electron-rich.[1][2][4] It is the primary site for oxidative degradation (N-oxide formation) and photo-oxidative demethylation .[1][2][4]

-

The Amide Linker: While generally stable, it is susceptible to hydrolysis under extreme pH conditions (< pH 3 or > pH 10).[1][3][4]

-

Lipophilicity (The "Ghost" Effect): The combination of the phenethyl group and the methoxybenzamide core makes this molecule highly hydrophobic.[4] It will adsorb to polypropylene (plastic) surfaces, leading to "false" degradation signals where the compound is simply sticking to the tube walls.[3][4]

Troubleshooting Guide (FAQ Format)

Issue 1: "My LC-MS peak area is decreasing, and I see a new peak at M+16."

Diagnosis: Oxidative degradation (N-Oxide formation).[1][2][3][4] Root Cause: The dimethylamino group is reacting with dissolved oxygen or trace peroxides in your solvent, forming an N-oxide.[1][4]

Corrective Protocol:

-

Solvent Degassing: Do not use fresh solvents directly from the bottle.[2][4] Sonicate solvents under vacuum or sparge with Helium/Argon for 15 minutes before dissolving the compound.

-

Peroxide Check: If using PEG or ethers (THF, Dioxane), test for peroxides.[1][3][4] These solvents accumulate peroxides over time which rapidly oxidize the amine.[4]

-

Inert Storage: Overlay stock solutions with Argon gas before closing the vial.

Issue 2: "The solution turned a slight yellow/brown color after sitting on the bench."

Diagnosis: Photo-oxidation / Radical formation.[1][2][4] Root Cause: The electron-rich aniline ring absorbs UV/Vis light, generating radical cations that lead to polymerization or demethylation (M-14 peak).[1][2][3][4]

Corrective Protocol:

-

Amber Glass Mandatory: All stock solutions must be stored in amber borosilicate glass vials.

-

Foil Wrap: If amber glassware is unavailable, wrap the container in aluminum foil immediately.

-

Light Exclusion: Turn off biosafety cabinet lights during handling if possible, or work quickly.

Issue 3: "I prepared a 10 nM solution, but my assay shows almost no activity/signal."

Diagnosis: Non-specific Adsorption (NSA).[1][2][3][4] Root Cause: At nanomolar concentrations, the lipophilic compound has adsorbed to the plastic walls of your Eppendorf tubes or pipette tips.

Corrective Protocol:

-

Material Switch: Use Silanized Glass vials or Low-Binding polypropylene tubes.

-

The "Carrier" Strategy: Include 0.1% BSA (Bovine Serum Albumin) or 0.05% Tween-20 in your assay buffer.[1][2][3][4] This "coats" the plastic sites, keeping your drug in solution.[4]

-

Solvent Priming: Never make the final dilution in pure water. Ensure at least 1-2% DMSO or Ethanol is present to maintain solubility before the final dilution step.[1][2][4]

Visualizing the Degradation Pathways

The following diagram illustrates the specific chemical risks associated with this structure.

Figure 1: Primary degradation pathways.[1][2][3][4] The oxidative pathway (Red) is the most immediate threat in solution.[3]

Standard Operating Procedures (SOPs)

SOP-A: Preparation of Stable Stock Solution (10 mM)

| Parameter | Specification | Reason |

| Solvent | Anhydrous DMSO (Dimethyl Sulfoxide) | DMSO stabilizes the amide; "Anhydrous" prevents hydrolysis.[1][2][4] |

| Container | Amber Glass Vial (Silanized preferred) | Prevents UV damage and adsorption to glass.[1][2][3][4] |

| Concentration | High (> 1 mM) | Higher concentrations saturate adsorption sites, reducing % loss.[1][3][4] |

| Storage Temp | -20°C or -80°C | Arrhenius equation: lower temp = slower degradation kinetics.[1][2][4] |

| Headspace | Argon or Nitrogen Gas | Displaces oxygen to prevent N-oxide formation.[1][2][4] |

Step-by-Step Protocol:

-

Weigh the compound powder into an amber glass vial .

-

Calculate the volume of Anhydrous DMSO required for 10 mM.[2][4]

-

Add DMSO.[1][2][4][5] Do not vortex vigorously (introduces oxygen bubbles).[1][2][3][4] Instead, pipette gently or rotate to dissolve.[3][4]

-

Flush the vial headspace with a gentle stream of Argon gas for 10 seconds.

-

Cap tightly (PTFE-lined cap) and store at -20°C.

SOP-B: Stability Decision Tree

Use this workflow to determine the correct handling for your specific experiment.

Figure 2: Decision logic for buffer selection and handling based on experimental duration.

References & Authoritative Sources

-

PubChem. N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2,4-dimethoxybenzamide (Compound Summary). National Library of Medicine.[2][4] [Link][1][2][3][4]

-

Masomboon, N., et al. (2009). Chemical oxidation of 2,6-dimethylaniline in the Fenton process.[3][4][6] Environmental Science & Technology.[1][2][4][6] (Demonstrates the oxidative vulnerability of dimethylaniline derivatives). [Link]

-

Diness, F., et al. (2018). Synthesis and stability of strongly acidic benzamide derivatives.[3][4][7] Beilstein Journal of Organic Chemistry.[2][4][7] (Provides baseline stability data for the benzamide core). [Link]

-

Görner, H. (2005). Photoinduced demethylation of 4-nitro-N,N-dimethylaniline.[1][2][4] Photochemical & Photobiological Sciences.[1][2][4] (Mechanistic insight into the photo-instability of dimethylanilines). [Link]

Sources

- 1. PubChemLite - Benzamide, n-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-4-ethoxy-3-methoxy- (C21H28N2O4) [pubchemlite.lcsb.uni.lu]

- 2. 4-Dimethylamino-N-(2-oxo-2-phenyl-ethyl)-N-phenyl-benzamide | C23H22N2O2 | CID 5073798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Benzamide - Wikipedia [en.wikipedia.org]

- 5. reddit.com [reddit.com]

- 6. Chemical oxidation of 2,6-dimethylaniline in the fenton process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and stability of strongly acidic benzamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

A Researcher's Guide to Comparative Binding Selectivity Analysis: Evaluating N-(4-(dimethylamino)phenethyl)-2-methoxybenzamide Against Standard Sigma Receptor Inhibitors

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate the binding selectivity of novel chemical entities. Here, we use the exemplar molecule, N-(4-(dimethylamino)phenethyl)-2-methoxybenzamide, and compare its putative binding profile against a panel of well-characterized standard inhibitors for the Sigma-1 (σ₁) and Sigma-2 (σ₂) receptors. The methodologies detailed herein are designed to ensure scientific rigor and generate reliable, publication-quality data.

Introduction: The Significance of Sigma Receptors in Drug Discovery

Sigma receptors, comprising the σ₁ and σ₂ subtypes, are intracellular chaperone proteins primarily located at the endoplasmic reticulum.[1][2] They have emerged as crucial targets in a multitude of pathological conditions, including neurodegenerative diseases, cancer, and pain.[3][4][5] Consequently, the development of selective ligands for these receptors is an area of intense research.

The benzamide scaffold is a common feature in many sigma receptor ligands.[6][7][8] Therefore, it is a logical starting point to hypothesize that N-(4-(dimethylamino)phenethyl)-2-methoxybenzamide may exhibit affinity for one or both of these receptor subtypes. This guide will outline the necessary steps to test this hypothesis and to rigorously compare its binding selectivity with that of established inhibitors.

Understanding Binding Selectivity: Key Parameters

The cornerstone of this analysis is the determination of the inhibition constant (Kᵢ) . The Kᵢ value represents the concentration of a competing ligand that will bind to half of the available receptors at equilibrium in the absence of the radioligand. A lower Kᵢ value signifies a higher binding affinity. By comparing the Kᵢ values of N-(4-(dimethylamino)phenethyl)-2-methoxybenzamide for σ₁ and σ₂ receptors, we can determine its selectivity.

Part 1: The Standard Inhibitors - Our Comparative Benchmarks

A robust comparison requires a panel of well-characterized standard inhibitors with known affinities for the target receptors. The following table summarizes key standard inhibitors for σ₁ and σ₂ receptors that should be included in the binding assays.

| Inhibitor | Primary Target | Reported Kᵢ (nM) | Key Characteristics |

| (+)-Pentazocine | σ₁ Agonist | ~3-10 | A widely used selective ligand for σ₁ receptor characterization.[1][3][5][9] |

| PRE-084 | σ₁ Agonist | ~2-20 | A highly selective σ₁ receptor agonist.[4][10] |

| BD-1047 | σ₁ Antagonist | ~10-50 | A commonly used σ₁ receptor antagonist.[4][10] |

| Haloperidol | Non-selective | σ₁: ~1-5, σ₂: ~10-20 | A non-selective antagonist for both σ₁ and σ₂ receptors, also a dopamine D₂ antagonist.[1][11] |

| PB28 | σ₂ Agonist / σ₁ Antagonist | σ₂: ~0.68, σ₁: ~0.38 | A high-affinity ligand for both sigma receptor subtypes.[12] |

| CM398 | σ₂ Ligand | σ₂: ~0.43 | A highly selective σ₂ receptor ligand with over 1000-fold selectivity versus the σ₁ receptor.[12][13] |

| SAS-0132 | σ₂ Antagonist | ~90 | A selective σ₂ receptor antagonist.[12] |

Part 2: Experimental Design - The Radioligand Binding Assay

To determine the Kᵢ of N-(4-(dimethylamino)phenethyl)-2-methoxybenzamide, a competitive radioligand binding assay is the gold standard. This assay measures the ability of the test compound to displace a radiolabeled ligand with known high affinity for the target receptor.

Principle of the Competitive Binding Assay

The fundamental principle of this assay is the competition between a fixed concentration of a radiolabeled ligand (the "tracer") and a range of concentrations of an unlabeled test compound for a finite number of receptors. The amount of radiolabeled ligand bound to the receptor is inversely proportional to the concentration of the unlabeled test compound.

Caption: A diagram illustrating the principle of a competitive binding assay.

Detailed Experimental Protocols

The following protocols are adapted from established methodologies for sigma receptor binding assays.[1][9][14]

A. Membrane Preparation

-

Source: Utilize cell lines expressing the human σ₁ or σ₂ receptor (e.g., HEK-293 cells) or tissue homogenates known to be rich in these receptors (e.g., guinea pig brain).

-

Homogenization: Homogenize the cells or tissue in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifugation: Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Pelleting: Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.

-

Washing: Resuspend the membrane pellet in fresh buffer and repeat the high-speed centrifugation.

-

Storage: Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) and store at -80°C until use. Determine the protein concentration using a standard assay (e.g., BCA assay).

B. σ₁ Receptor Binding Assay

-

Radioligand: Use [³H]-(+)-pentazocine, a selective σ₁ receptor ligand.[1][9]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Incubation: In a 96-well plate, combine:

-

Membrane preparation (typically 50-100 µg of protein).

-

A fixed concentration of [³H]-(+)-pentazocine (near its Kₔ value).

-

Varying concentrations of N-(4-(dimethylamino)phenethyl)-2-methoxybenzamide or a standard inhibitor (e.g., from 0.1 nM to 10 µM).

-

-

Total Binding: For total binding wells, add assay buffer instead of the test compound.

-

Non-specific Binding: For non-specific binding wells, add a high concentration of a non-radiolabeled potent ligand (e.g., 10 µM haloperidol).

-

Equilibration: Incubate the plate for a defined period (e.g., 60-120 minutes) at room temperature to reach equilibrium.

-

Termination: Rapidly filter the contents of each well through glass fiber filters (e.g., GF/C) using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

C. σ₂ Receptor Binding Assay

-

Radioligand: Use [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG), a non-selective sigma receptor ligand.[1][11]

-

Masking Ligand: To ensure that binding is specific to the σ₂ receptor, include a high concentration of a selective σ₁ ligand, such as (+)-pentazocine, in all wells to "mask" the σ₁ sites.[15]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Incubation and Termination: Follow the same procedure as for the σ₁ receptor binding assay, with the addition of the masking ligand.

Caption: A flowchart of the radioligand binding assay workflow.

Part 3: Data Analysis and Interpretation

A. Calculating IC₅₀

The raw data (counts per minute) will be used to generate a dose-response curve by plotting the percentage of specific binding against the logarithm of the test compound concentration. Non-linear regression analysis is then used to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

B. Calculating Kᵢ

The IC₅₀ value is dependent on the concentration of the radioligand used in the assay. Therefore, it is crucial to convert the IC₅₀ to the Kᵢ using the Cheng-Prusoff equation :[16][17]

Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

Where:

-

[L] is the concentration of the radioligand used.

-

Kₔ is the dissociation constant of the radioligand for the receptor.

C. Interpreting the Results

The calculated Kᵢ values for N-(4-(dimethylamino)phenethyl)-2-methoxybenzamide at both σ₁ and σ₂ receptors should be tabulated alongside the values obtained for the standard inhibitors.

| Compound | σ₁ Kᵢ (nM) | σ₂ Kᵢ (nM) | Selectivity Ratio (σ₁/σ₂) |

| N-(4-(dimethylamino)phenethyl)-2-methoxybenzamide | Experimental Value | Experimental Value | Calculated Value |

| (+)-Pentazocine | Experimental Value | Experimental Value | Calculated Value |

| Haloperidol | Experimental Value | Experimental Value | Calculated Value |

| CM398 | Experimental Value | Experimental Value | Calculated Value |

The selectivity ratio (Kᵢ σ₁ / Kᵢ σ₂) provides a quantitative measure of the compound's preference for one receptor subtype over the other. A ratio significantly greater than 1 indicates σ₂ selectivity, while a ratio significantly less than 1 indicates σ₁ selectivity.

Conclusion

By following this comprehensive guide, researchers can generate robust and reliable data to characterize the binding selectivity of N-(4-(dimethylamino)phenethyl)-2-methoxybenzamide. This systematic comparison against well-established standard inhibitors will provide a clear understanding of its potential as a selective pharmacological tool or therapeutic lead. The principles and protocols outlined here are broadly applicable to the characterization of any novel compound targeting the sigma receptor system.

References

-

Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, 1.34.1–1.34.21. [Link]

-

Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71(1), 1-34. [Link]

-

Eurofins Discovery. (n.d.). sigma2 Human Binding Agonist Radioligand LeadHunter Assay. [Link]

-

NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements. [Link]

-

Martin, W. R., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology, 11, 289. [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]

-

Maher, L. H., & Kim, F. J. (2019). Small-Molecule Modulators of Sigma1 and Sigma2/TMEM97 in the Context of Cancer: Foundational Concepts and Emerging Themes. Frontiers in Pharmacology, 10, 1297. [Link]

-

Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. International Journal of Molecular Sciences, 23(24), 15993. [Link]

-

Wang, J., et al. (2022). Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms. International Journal of Molecular Sciences, 23(14), 7564. [Link]

-

Su, T. P., et al. (2010). The pharmacology of sigma-1 receptors. Pharmacology & therapeutics, 124(2), 194–203. [Link]

-

Kim, F. J., & Maher, L. H. (2019). Small-Molecule Modulators of Sigma1 and Sigma2/TMEM97 in the Context of Cancer: Foundational Concepts and Emerging Themes. Frontiers in pharmacology, 10, 1297. [Link]

-

GraphPad. (n.d.). Computing Ki for a Competitive Enzyme Inhibitor. [Link]

-

Al-Hilal, T. A., & Al-Ghananeem, A. M. (2023). Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases. International Journal of Molecular Sciences, 24(7), 6296. [Link]

-

Finding the dissociation constant ki for a competitive inhibitor. (2023, March 6). YouTube. [Link]

-

Assay Guidance Manual. (2021). Analyzing Kinetic Binding Data. National Center for Biotechnology Information. [Link]

-

Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2755-2759. [Link]

-

PubChem. (n.d.). 4-Dimethylamino-N-(2-oxo-2-phenyl-ethyl)-N-phenyl-benzamide. [Link]

-

PubChem. (n.d.). N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2,4-dimethoxybenzamide. [Link]

-

Wang, T., et al. (2018). Discovery of 4-((N-(2-(dimethylamino)ethyl)acrylamido)methyl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide (CHMFL-PDGFR-159) as a highly selective type II PDGFRα kinase inhibitor for PDGFRα driving chronic eosinophilic leukemia. European Journal of Medicinal Chemistry, 150, 366-384. [Link]

-

Phebus, L. A., et al. (2001). N-[3-(2-Dimethylaminoethyl)-2-methyl-1H- indol-5-yl]-4-fluorobenzamide: a potent, selective, and orally active 5-HT(1F) receptor agonist potentially useful for migraine therapy. Journal of Medicinal Chemistry, 44(24), 4031-4034. [Link]

-

Kumbharkhane, D. S., et al. (2011). Solvent effects on molar refraction and polarizability of 4-amino-5- chloro-N-(2-(diethylamino)ethyl) - 2 methoxybenzamide hydrochloride hydrate drug in different solvents. Journal of Chemical and Pharmaceutical Research, 3(6), 844-849. [Link]

-

U.S. Environmental Protection Agency. (n.d.). Benzamide, N-[2-(4-methoxyphenyl)ethyl]-4-methyl- Properties. [Link]

Sources

- 1. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sigma Receptor Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. Frontiers | Small-Molecule Modulators of Sigma1 and Sigma2/TMEM97 in the Context of Cancer: Foundational Concepts and Emerging Themes [frontiersin.org]

- 4. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small-Molecule Modulators of Sigma1 and Sigma2/TMEM97 in the Context of Cancer: Foundational Concepts and Emerging Themes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of 4-((N-(2-(dimethylamino)ethyl)acrylamido)methyl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide (CHMFL-PDGFR-159) as a highly selective type II PDGFRα kinase inhibitor for PDGFRα driving chronic eosinophilic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-[3-(2-Dimethylaminoethyl)-2-methyl-1H- indol-5-yl]-4-fluorobenzamide: a potent, selective, and orally active 5-HT(1F) receptor agonist potentially useful for migraine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jocpr.com [jocpr.com]

- 9. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]

- 16. cdn.graphpad.com [cdn.graphpad.com]

- 17. youtube.com [youtube.com]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.